molecular formula C13H18N2 B11794926 4-Methyl-2-(piperidin-1-yl)-5-vinylpyridine

4-Methyl-2-(piperidin-1-yl)-5-vinylpyridine

Cat. No.: B11794926
M. Wt: 202.30 g/mol
InChI Key: MRMRDNRWIDVXAY-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperidin-1-yl)-5-vinylpyridine is an organic compound that belongs to the class of pyridines This compound is characterized by a pyridine ring substituted with a methyl group at the 4-position, a piperidin-1-yl group at the 2-position, and a vinyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(piperidin-1-yl)-5-vinylpyridine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpyridine with piperidine under specific conditions to introduce the piperidin-1-yl group. This is followed by a vinylation reaction to introduce the vinyl group at the 5-position. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(piperidin-1-yl)-5-vinylpyridine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The vinyl and piperidin-1-yl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can lead to the formation of reduced pyridine derivatives.

Scientific Research Applications

4-Methyl-2-(piperidin-1-yl)-5-vinylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and interactions due to its structural properties.

    Industry: Used in the development of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-Methyl-2-(piperidin-1-yl)-5-vinylpyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The piperidin-1-yl group can enhance binding affinity to specific targets, while the vinyl group may participate in covalent bonding or other interactions. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

    4-Methyl-2-(piperidin-1-yl)pyridine: Lacks the vinyl group, which may affect its reactivity and applications.

    2-(Piperidin-1-yl)-5-vinylpyridine: Lacks the methyl group, which can influence its chemical properties and interactions.

    4-Methyl-5-vinylpyridine: Lacks the piperidin-1-yl group, impacting its binding affinity and biological activity.

Uniqueness: 4-Methyl-2-(piperidin-1-yl)-5-vinylpyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the piperidin-1-yl group enhances its potential for biological interactions, while the vinyl group provides additional reactivity for chemical modifications.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

5-ethenyl-4-methyl-2-piperidin-1-ylpyridine

InChI

InChI=1S/C13H18N2/c1-3-12-10-14-13(9-11(12)2)15-7-5-4-6-8-15/h3,9-10H,1,4-8H2,2H3

InChI Key

MRMRDNRWIDVXAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=C)N2CCCCC2

Origin of Product

United States

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